

rac-Hesperetin-d3: A Technical Guide to its Analysis and Biological Context

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Compound of Interest

Compound Name: *rac-Hesperetin-d3*

Cat. No.: B584372

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **rac-Hesperetin-d3**, a deuterated form of the flavanone Hesperetin. It is intended to serve as a resource for researchers utilizing this stable isotope-labeled compound in various scientific applications, including pharmacokinetic studies and as an internal standard in mass spectrometry-based analyses. This document details its certificate of analysis, purity, and provides methodologies for its characterization. Furthermore, it explores the key signaling pathways in which the parent compound, Hesperetin, is involved, offering a broader biological context for its use.

Certificate of Analysis and Purity

rac-Hesperetin-d3 is a synthetic, deuterated analog of Hesperetin, where three hydrogen atoms on the methoxy group are replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for the quantification of Hesperetin in biological matrices by mass spectrometry.

Quantitative Data Summary

The purity and identity of **rac-Hesperetin-d3** are established through a combination of analytical techniques. The following tables summarize the key quantitative data obtained from a representative Certificate of Analysis.

Table 1: General Properties of **rac-Hesperetin-d3**

Property	Value
Chemical Formula	C ₁₆ H ₁₁ D ₃ O ₆
Molecular Weight	305.3 g/mol [1]
CAS Number	1346605-26-2[1][2]
Appearance	Solid
Solubility	Slightly soluble in Methanol[1]

Table 2: Purity and Composition of **rac-Hesperetin-d3**

Analysis	Specification	Result
Purity (HPLC)	Report	99.6%[3]
Deuterated Forms (d ₁ -d ₃)	≥99%	Conforms[1][3]
Elemental Analysis (Carbon)	Report	62.45%[3]
Elemental Analysis (Hydrogen)	Report	4.64%[3]
NMR	Conforms to structure	Conforms[3]

Experimental Protocols

Accurate characterization of **rac-Hesperetin-d3** is crucial for its effective use in research. Below are detailed methodologies for the key analytical techniques used to assess its purity and identity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of **rac-Hesperetin-d3** by separating it from any potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is employed.

Method:

- Column: Inertsil ODS 3V column or equivalent C18 column.
- Mobile Phase: An isocratic mixture of acetonitrile and acidified water. The exact ratio should be optimized to achieve good separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of 288 nm.
- Injection Volume: 10 µL.
- Standard Preparation: A stock solution of **rac-Hesperetin-d3** is prepared in methanol (e.g., 1 mg/mL) and serially diluted to create calibration standards.
- Sample Preparation: A known concentration of the **rac-Hesperetin-d3** sample is dissolved in methanol.
- Analysis: The sample is injected into the HPLC system, and the peak area of **rac-Hesperetin-d3** is recorded. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **rac-Hesperetin-d3** and verify the incorporation of deuterium atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Method:

- Sample Preparation: A small amount of **rac-Hesperetin-d3** (typically 5-10 mg) is dissolved in a deuterated solvent, such as methanol-d4 (CD₃OD).
- ¹H-NMR Acquisition: The proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methoxy protons (around 3.8 ppm) confirms the

successful deuteration. The remaining proton signals should be consistent with the structure of the Hesperetin backbone.

- ¹³C-NMR Acquisition: The carbon-13 NMR spectrum is acquired to further confirm the carbon skeleton of the molecule.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the observed signals are analyzed and compared to the expected structure of **rac-Hesperetin-d3**.

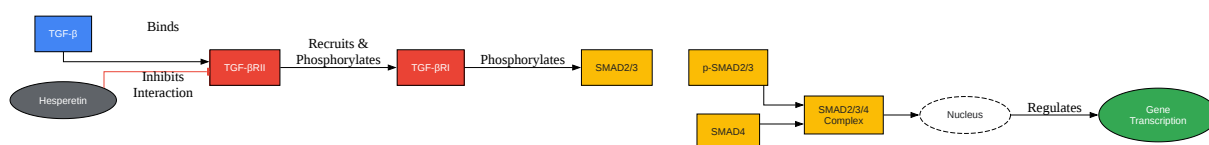
Signaling Pathway Involvement of Hesperetin

Hesperetin, the non-deuterated parent compound of **rac-Hesperetin-d3**, is a bioactive flavonoid known to modulate several key signaling pathways implicated in various cellular processes, including inflammation, oxidative stress, and cell growth. Understanding these pathways provides a biological framework for studies involving **rac-Hesperetin-d3**.

TGF- β Signaling Pathway

The Transforming Growth Factor- β (TGF- β) signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Hesperetin has been shown to inhibit this pathway.

[4]

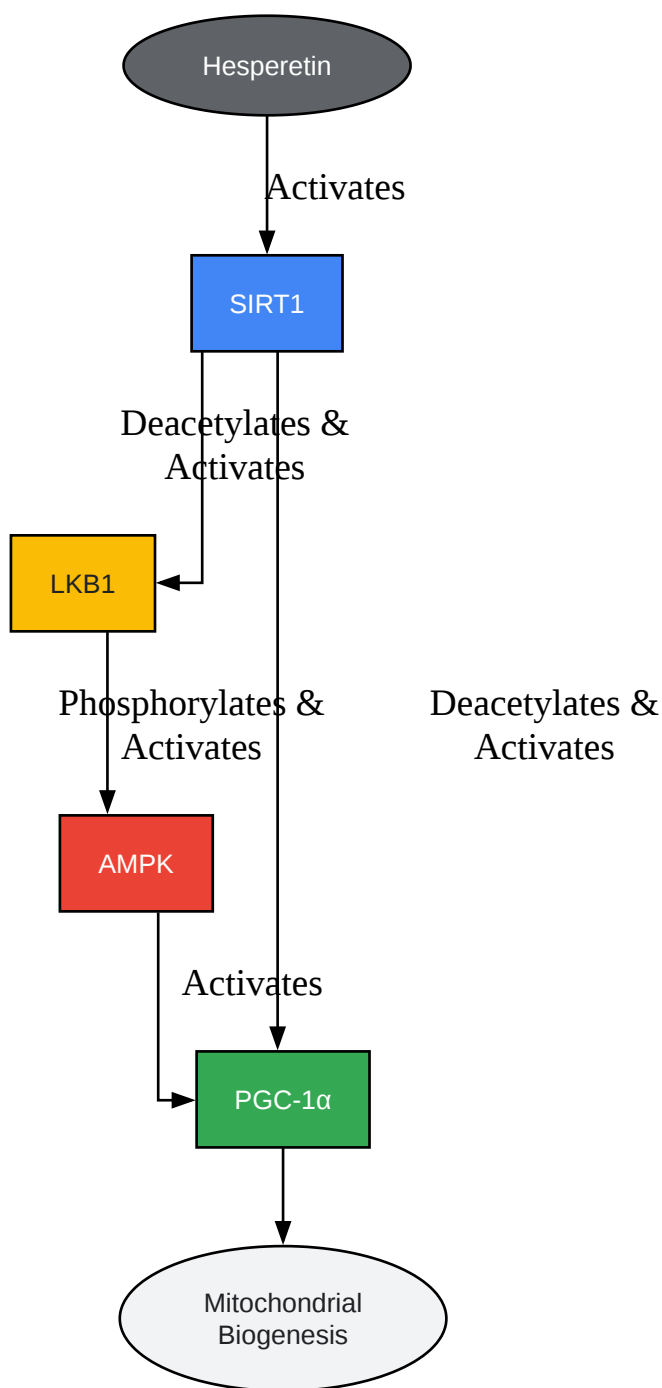


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Caption: Hesperetin inhibits the TGF- β signaling pathway by interfering with ligand-receptor interaction.

SIRT1-AMPK Signaling Pathway

Hesperetin can activate the SIRT1-AMPK signaling pathway, which plays a central role in cellular energy homeostasis and has implications for metabolic disorders.[5]

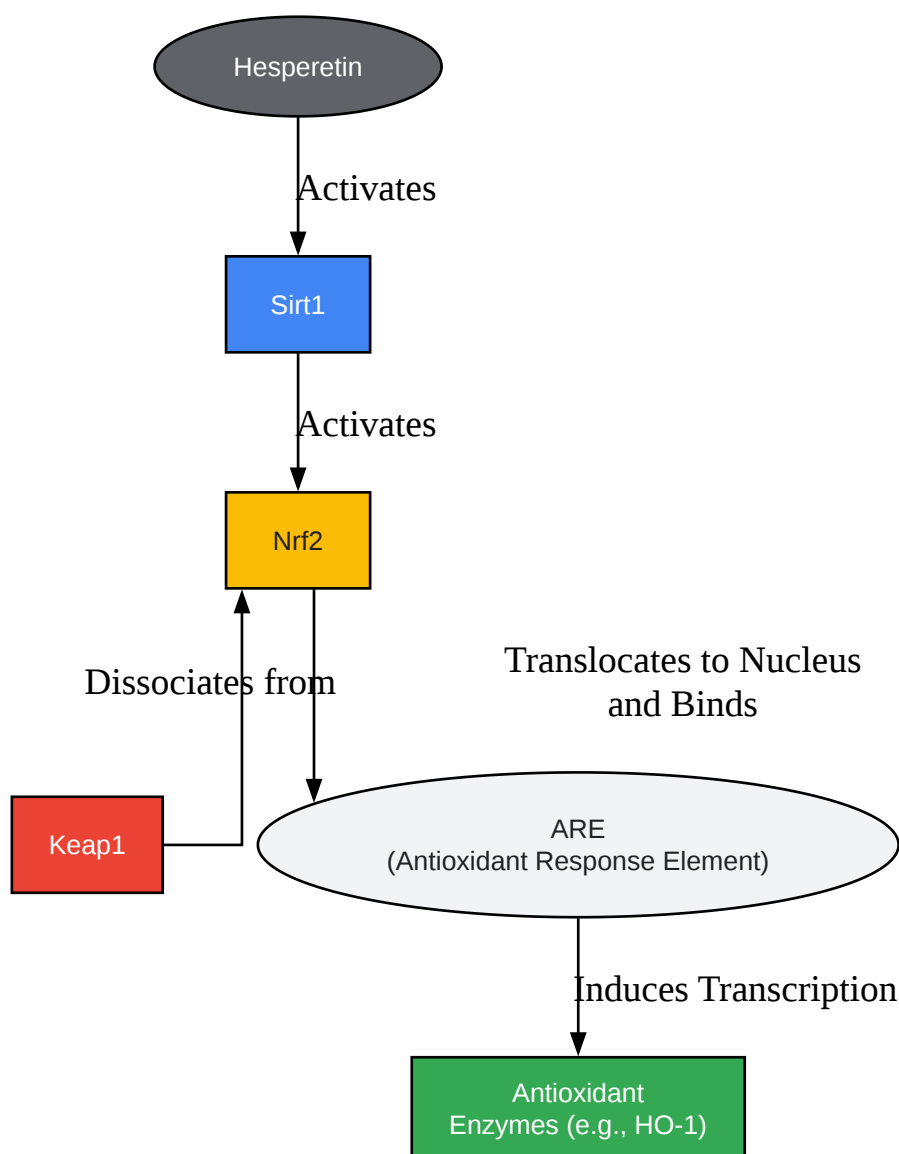


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Caption: Hesperetin activates the SIRT1-AMPK pathway, promoting mitochondrial biogenesis.

Sirt1/Nrf2 Signaling Pathway

Hesperetin has been shown to modulate the Sirt1/Nrf2 signaling pathway, which is critical in the cellular defense against oxidative stress.[6]



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Caption: Hesperetin activates the Sirt1/Nrf2 pathway to enhance antioxidant defenses.

In conclusion, **rac-Hesperetin-d3** is a high-purity, well-characterized stable isotope-labeled compound that serves as an invaluable tool for researchers. Its utility as an internal standard is underpinned by its distinct mass, while the biological activities of its parent compound,

Hesperetin, in key signaling pathways provide a rich context for its application in a wide range of biomedical research fields.

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